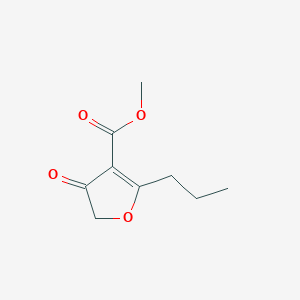

Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate

Description

Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate is a synthetic heterocyclic compound featuring a dihydrofuran core substituted with a propyl group at position 2 and an oxo (keto) group at position 2. Its molecular formula is C9H12O4, with a molecular weight of 184.19 g/mol. While its specific biological activities remain underexplored, structural analogs of this compound exhibit diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities, as evidenced by recent studies .

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

methyl 4-oxo-2-propylfuran-3-carboxylate |

InChI |

InChI=1S/C9H12O4/c1-3-4-7-8(9(11)12-2)6(10)5-13-7/h3-5H2,1-2H3 |

InChI Key |

XRZQEKDRPRMPCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=O)CO1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

3 Research Findings and Data Tables

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Michael addition & cyclization | Methyl acetoacetate, propyl electrophile, K2CO3, EtOH, 40°C | 70-80 | Mild conditions, good regioselectivity |

| Methylation | Dimethyl sulfate, anhydrous K2CO3, EtOH, 40°C | 75-85 | Efficient methyl ester formation |

| Oxidation | Mild oxidants (e.g., metal salts), inert atmosphere | 60-75 | Requires optimization for selectivity |

| Purification | Column chromatography (petroleum ether/ethyl acetate 20:1) | - | Yields pure yellow liquid product |

Spectroscopic Characterization (Typical)

| Technique | Data (Example) | Interpretation |

|---|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 5.5–5.6 (dd, 1H, dihydrofuran ring H), 3.7 (s, 3H, OCH3), 2.0–2.5 (m, propyl H) | Confirms ring and substituent protons |

| IR (KBr) | 1710–1720 cm⁻¹ (C=O ester), 1645–1650 cm⁻¹ (C=O ketone) | Presence of ester and ketone groups |

| MS (ESI) | m/z corresponding to molecular ion + Na+ or H+ | Confirms molecular weight |

4 Analysis of Preparation Methods

- Efficiency: The Michael addition/cyclization route offers a reliable and relatively high-yielding synthetic pathway, suitable for scale-up.

- Selectivity: Metal-catalyzed methods allow for more direct transformations but may suffer from lower yields and require extensive condition optimization.

- Purification: Column chromatography remains essential for isolating the pure compound due to side reactions and incomplete conversions.

- Scalability: Esterification and oxidation steps are well-established and can be scaled with standard laboratory equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

Medicine: Some derivatives exhibit anticancer and antiparasitic activities.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit phosphoinositide 3-kinase, an enzyme involved in cell growth and survival pathways . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Substituent Effects on Bioactivity: Antitumor Activity: The 4-fluorophenyl and phenylamino groups in the ethyl derivative () enhance antitumor potency, likely due to improved target binding via hydrophobic and hydrogen-bonding interactions . Antibacterial Activity: The hydroxymethyl group in the Streptomyces-derived compound () may increase solubility, facilitating interactions with bacterial membranes .

Physicochemical Properties: The propyl group in the target compound confers moderate lipophilicity (logP ≈ 1.8 estimated), which may balance membrane permeability and solubility. Oxo vs. Amino Groups: The oxo group in the target compound participates in hydrogen bonding, whereas the amino group in ’s compound could act as a nucleophile, altering reactivity .

Biological Activity

Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the furan family and is characterized by a five-membered aromatic ring containing one oxygen atom. Its molecular formula is with a molecular weight of 184.19 g/mol. The compound features both a carbonyl group (C=O) and an ester functional group, contributing to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

Biological Activities

Research indicates that this compound and its derivatives exhibit notable biological activities, particularly:

- Anticancer Activity : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation, specifically targeting pathways involved in cell growth and survival.

- Antiparasitic Activity : Certain derivatives have shown effectiveness against parasitic infections, highlighting their significance in developing new antiparasitic agents.

- Enzyme Inhibition : The compound interacts with specific molecular targets such as enzymes or receptors, including phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways .

The mechanism of action for this compound typically involves:

- Induction of Apoptosis : The compound has been shown to induce programmed cell death (apoptosis) in cancer cells. This process involves the activation of caspase enzymes (e.g., caspase-3), which are crucial for the execution phase of apoptosis.

- Alteration of Mitochondrial Membrane Potential : The compound increases intracellular calcium levels and reactive oxygen species (ROS), leading to changes in mitochondrial membrane potential that promote apoptosis .

Table 1: Summary of Biological Activities

Case Studies

- Caspase Activation Study : A study demonstrated that this compound significantly increased the levels of active caspase-3 in HL-60 leukemia cells. This effect was concentration-dependent, indicating its potential as an anti-leukemia therapeutic agent .

- Antiproliferative Effects : Another study highlighted the antiproliferative effects of various derivatives against human leukemia cells, showcasing their potential for further development as anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.